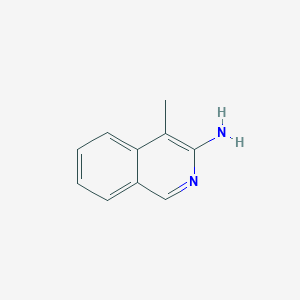

4-Methylisoquinolin-3-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Organic and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. rsc.org Its structural diversity and inherent biological activities have made it a privileged framework in drug discovery and development. ontosight.aiontosight.ainih.gov Isoquinoline and its derivatives are found in numerous natural products and have been extensively investigated for their therapeutic potential across a wide spectrum of diseases. ontosight.ai

Derivatives of the isoquinoline scaffold are central to many therapeutic agents currently in clinical use or in preclinical stages of development. nih.gov These compounds have shown promise in treating a variety of conditions, including cancer, infectious diseases, respiratory ailments, and disorders of the nervous and cardiovascular systems. ontosight.ainih.gov The versatility of the isoquinoline core allows for the synthesis of a vast array of derivatives with diverse biological functions, such as antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic effects. ontosight.aiontosight.ai The ability to functionalize the isoquinoline structure at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective therapeutic agents. rsc.org For instance, some isoquinoline derivatives have demonstrated the ability to overcome multidrug resistance in cancer by inhibiting drug efflux pumps. ontosight.ai

Historical Context of Isoquinolin-3-amines in Synthetic Endeavors

The exploration of isoquinoline derivatives dates back to the early 20th century, with initial interest sparked by their presence in naturally occurring alkaloids. smolecule.com The synthesis of isoquinolin-3-amines, a specific subclass of isoquinolines, has been a focus of synthetic organic chemists for decades. The development of efficient and sustainable methods for constructing the isoquinoline framework and its derivatives has been a significant area of research. rsc.orgontosight.ai

Early synthetic methods often involved multi-step procedures with harsh reaction conditions. However, significant advancements have been made, particularly with the advent of transition-metal-catalyzed cross-coupling reactions. These modern synthetic strategies have enabled the efficient and regioselective introduction of various functional groups onto the isoquinoline core. For example, palladium-catalyzed amination reactions have been successfully employed for the synthesis of substituted isoquinolin-3-amines. The development of domino reactions, such as those mediated by copper, has further streamlined the synthesis of polysubstituted isoquinolines. smolecule.com These advancements have not only facilitated the synthesis of known isoquinolin-3-amines but have also opened up avenues for the creation of novel and structurally diverse analogs for further investigation.

Scope and Research Imperatives for 4-Methylisoquinolin-3-amine

This compound, with the chemical formula C₁₀H₁₀N₂, is a specific derivative within the isoquinolin-3-amine (B165114) family. lookchem.comchemicalbook.com Current research on this compound is driven by the need to explore new chemical space and identify novel bioactive molecules. The unique substitution pattern of a methyl group at the 4-position and an amine group at the 3-position can significantly influence its chemical reactivity and biological properties.

The primary research imperative for this compound is to elucidate its potential applications in medicinal chemistry and materials science. Researchers are actively investigating its utility as a building block for the synthesis of more complex heterocyclic compounds. Its structural features make it a valuable synthon for creating libraries of diverse molecules to be screened for various biological activities. For instance, it can serve as a precursor for the synthesis of substituted isoquinolines through reactions like the Buchwald-Hartwig coupling. scribd.com The exploration of its coordination chemistry and potential as a ligand in catalysis also presents a promising research direction. A deeper understanding of the structure-activity relationships of this compound and its derivatives is crucial for unlocking its full potential in various scientific domains.

Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7697-66-7 | lookchem.comchemicalbook.comaablocks.comchemscene.commusechem.com |

| Molecular Formula | C₁₀H₁₀N₂ | lookchem.comchemicalbook.comaablocks.comchemscene.commusechem.com |

| Molecular Weight | 158.20 g/mol | chemicalbook.comchemscene.com |

| IUPAC Name | This compound | lookchem.comfluorochem.co.uk |

| Boiling Point | 342.4°C at 760 mmHg | aablocks.com |

| Form | Solid | aablocks.com |

| LogP | 2.12542 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVOLHIRQSGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315019 | |

| Record name | 4-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-66-7 | |

| Record name | 7697-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylisoquinolin 3 Amine and Its Analogs

De Novo Synthesis Strategies for the Isoquinoline (B145761) Core

De novo synthesis, or the construction of the isoquinoline ring system from acyclic precursors, offers a high degree of flexibility in introducing various substituents onto the final molecule.

Multi-Step Reaction Sequences

Multi-step sequences are a cornerstone of isoquinoline synthesis, often relying on powerful cross-coupling and bond-forming reactions.

Palladium-Catalyzed Methods: Palladium-catalyzed reactions are pivotal in modern organic synthesis. For isoquinolines, a sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a versatile route. pnas.org This approach allows for the convergent assembly of isoquinolines from readily available ketones and aryl halides. pnas.org The process typically involves the palladium-catalyzed α-arylation of a ketone with an ortho-halogenated benzaldehyde (B42025) or a protected derivative. pnas.orgacs.org Subsequent treatment with an ammonium (B1175870) source, such as ammonium chloride, facilitates cyclization and aromatization to yield the isoquinoline core. acs.orgnih.gov This methodology is notable for its ability to produce polysubstituted isoquinolines in good yields and under mild conditions. pnas.org

A specific example involves a four-component, three-step, one-pot procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride to furnish substituted isoquinolines. acs.orgnih.gov This protocol utilizes the palladium-catalyzed α-arylation of an enolate, followed by in situ trapping with an electrophile and subsequent aromatization. acs.orgnih.gov

Reductive Amination: Reductive amination is another key transformation in the synthesis of isoquinoline and tetrahydroisoquinoline derivatives. This reaction can be used to form the crucial C-N bond within the heterocyclic ring. For instance, the synthesis of certain aporphine (B1220529) alkaloids, which contain a tetrahydroisoquinoline motif, involves a reductive amination step. nih.gov In some synthetic routes, an aldehyde intermediate is subjected to reductive amination to complete the formation of the heterocyclic ring. nih.gov Traditional methods for the synthesis of benzylamines, which can be precursors to isoquinolines, have also utilized reductive amination. researchgate.net

Cyclization Reactions to Form the Dihydropyridine (B1217469) Ring of Isoquinolines

The formation of the dihydropyridine ring is a critical step in many isoquinoline syntheses.

Dearomative Cycloadditions: Asymmetric dearomative cycloaddition reactions have emerged as a powerful tool for constructing chiral polycyclic N-heterocycles, including dihydroisoquinoline derivatives. chinesechemsoc.orgchinesechemsoc.org One such method involves a three-component reaction of N-heteroarenes (like isoquinoline), allenoates, and methyleneindolinones catalyzed by a chiral N,N′-dioxide/metal complex. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds through a nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade to afford functionalized dihydroisoquinolines with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The reaction involves the generation of a transient dipole from the N-heteroarene and allenoate, which then undergoes a cycloaddition with the third component. chinesechemsoc.orgchinesechemsoc.org

Metal-Free Transannulation: A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed for the synthesis of 3-aminoisoquinolines. researchgate.net This method provides a facile route to various 3-aminoisoquinoline scaffolds from readily available starting materials. researchgate.net

One-Pot Synthetic Approaches

One-pot syntheses are highly efficient as they reduce the number of purification steps, saving time and resources.

Multi-Component Reactions: A notable one-pot method for synthesizing substituted isoquinolines involves a four-component, three-step coupling procedure. nih.gov This reaction combines a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride. nih.gov The sequence is initiated by a palladium-catalyzed α-arylation of the ketone enolate, followed by trapping with an electrophile and finally, aromatization with ammonium chloride to form the isoquinoline ring. nih.gov A similar strategy using tert-butyl cyanoacetate (B8463686) as the ketone surrogate allows for the synthesis of 3-amino-4-alkyl isoquinolines after functionalization and decarboxylation. acs.orgnih.gov

Tandem Allylation and Amination: A two-step, one-pot synthesis of 3-methyl isoquinoline has been reported involving a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine (B48309) with allyl acetate (B1210297). nih.gov

Functionalization and Derivatization of Isoquinolin-3-amines

Once the isoquinoline core is formed, further functionalization can be achieved through various reactions, particularly at the amino group of isoquinolin-3-amines.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The nitrogen atom of the amino group in isoquinolin-3-amines can be alkylated to introduce a variety of substituents. While direct N-alkylation of the amide nitrogen in dihydroisoquinolinones can be challenging, especially with bulky substituents at the 3-position, alternative methods have been developed. rsc.orgrsc.org One such strategy involves the N-alkylation of a 3,3-disubstituted-3,4-dihydroisoquinoline derivative, followed by oxidation of the resulting iminium salt to afford the N-alkylated 3,4-dihydroisoquinolinone. rsc.orgrsc.org This two-step process, involving N-alkylation and subsequent oxidation, allows for the introduction of various alkyl groups under mild conditions. rsc.orgrsc.org

N-Arylation: The introduction of aryl groups at the nitrogen atom can be achieved through methods like the Goldberg-Ullmann-type coupling reaction. This has been used to synthesize 1-(isoquinolin-3-yl)-3-(hetero)aryl-2-ones from 1-(isoquinolin-3-yl)imidazolidin-2-one and aryl or heteroaryl iodides in the presence of a copper(I) iodide catalyst. mdpi.com

Buchwald-Hartwig Coupling for N-Arylisoquinolinamines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org

Application to Isoquinolin-3-amines: This reaction has been successfully applied to the synthesis of N-arylisoquinolinamines. arkat-usa.org Unsubstituted and 4-alkyl substituted isoquinolin-3-amines, including 4-methylisoquinolin-3-amine, readily undergo Buchwald-Hartwig coupling with a variety of substituted bromobenzene (B47551) derivatives. arkat-usa.org The reaction is typically carried out using a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like JohnPhos or Xantphos, and a base such as cesium carbonate or sodium t-butoxide. arkat-usa.org This method provides a versatile route to a wide range of N-arylisoquinolin-3-amine derivatives in good yields. arkat-usa.org

Introduction of Halogen Substituents for Further Cross-Coupling

The introduction of halogen atoms, such as chlorine and bromine, onto the isoquinoline framework is a critical step for subsequent diversification through cross-coupling reactions. These halogenated intermediates serve as versatile handles for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

The electron-rich aromatic system of isoquinoline derivatives generally favors electrophilic substitution. For compounds similar to 1-methylisoquinolin-3-amine, halogenation, particularly bromination, is a known method to generate intermediates poised for cross-coupling. vulcanchem.com The positions most susceptible to electrophilic attack are typically C-5 and C-8. vulcanchem.com

Palladium-catalyzed cross-coupling reactions are a powerful tool for regioselective functionalization. For instance, the synthesis of 6-Chloro-1-methylisoquinolin-3-amine can be envisioned starting from a di-halogenated precursor, where one halogen is selectively displaced by an amino group, leaving the other available for further reactions. A plausible substrate, 6-chloro-1-methylisoquinoline-3-bromide, could undergo amination with aqueous ammonia (B1221849) in the presence of a palladium catalyst to yield the target compound, retaining the chloro substituent for subsequent cross-coupling.

The choice of catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. Palladium acetate (Pd(OAc)₂) in combination with ligands like Xantphos is effective for amination reactions on halo-isoquinolines. Similarly, Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds, can be performed on bromo-substituted isoquinolines like 1-Bromo-4-methylisoquinolin-3-amine. smolecule.com These reactions typically employ a palladium catalyst and a base to couple the halo-isoquinoline with a boronic acid derivative. smolecule.commdpi.com

The reactivity of halogens in cross-coupling reactions often follows the order I > Br > Cl, a principle that can be exploited for sequential functionalization of polyhalogenated heterocycles. wuxibiology.com Computational models, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most labile halogen position for oxidative addition in palladium-catalyzed reactions, guiding the synthetic strategy for selective cross-coupling. wuxibiology.com

Table 1: Conditions for Palladium-Catalyzed Reactions on Halogenated Isoquinolines

| Reaction Type | Substrate Example | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|---|

| Amination | 6-chloro-1-methylisoquinoline-3-bromide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 70-85* | |

| Suzuki-Miyaura | 1-Bromo-4-methylisoquinolin-3-amine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | smolecule.com |

| Suzuki-Miyaura | 6-bromo/chloro-quinazolinone | Pd(OAc)₂ | Not Specified | K₂CO₃ | Dioxane-Water | Not Specified | Not Specified | mdpi.com |

*Yields reported for similar substrates.

Formation of Complex Polyheterocyclic Systems from this compound Precursors

The this compound core is a valuable starting point for the construction of more elaborate polyheterocyclic systems. The inherent reactivity of the amino group and the aromatic rings allows for various cyclization strategies, leading to novel molecular architectures. These complex structures are of interest in drug discovery, where they can serve as scaffolds for targeting biological macromolecules like kinases. vulcanchem.com

One general and sustainable approach for creating 1,3-polyheterocyclic systems involves a copper-catalyzed reaction of substrates containing amino groups. uninsubria.itresearchgate.net This methodology utilizes methanol (B129727) not only as a solvent but also as a C1 source, which is oxidized in situ to formaldehyde (B43269). uninsubria.it The formaldehyde can then react with an amine, like the one present in this compound, to form an iminium ion intermediate. This intermediate is susceptible to intramolecular nucleophilic attack, leading to the formation of a new heterocyclic ring. uninsubria.it This method has been successfully applied to synthesize a variety of five-, six-, and seven-membered polyheterocyclic rings from aminoalcohols and diaminoalkanes. uninsubria.itresearchgate.netunimi.it By adapting this strategy, the amino group of this compound could react with a suitable partner to initiate cyclization, fusing a new heterocyclic ring onto the isoquinoline framework.

Another strategy involves the use of hydrazonoyl halides as precursors. These reagents can generate 1,3-dipoles in situ, which then react with amine nucleophiles to form complex heterocyclic structures. researchgate.net The amino group of this compound could potentially act as the nucleophile in such a reaction, leading to the formation of novel triazole or thiadiazine-fused isoquinolines.

The synthesis of such fused systems often begins with the preparation of a suitable precursor from the starting amine. For example, reaction with chloroacetyl chloride could yield a chloroacetamide derivative, which can then be cyclized with ammonium thiocyanate (B1210189) to form a thiazolidinone ring. researchgate.net These multi-step sequences allow for the systematic build-up of complex polyheterocyclic systems from relatively simple precursors like this compound.

Table 2: General Copper-Catalyzed Synthesis of 1,3-Polyheterocycles

| Substrate Type | Catalyst (mol%) | Oxidant | C1 Source | Base | Solvent | Conditions | Product Type | Citation |

|---|

Chemical Reactivity and Mechanistic Investigations of 4 Methylisoquinolin 3 Amine

Reactivity of the Exocyclic Amine Group

The primary amine group attached to the C3 position of the isoquinoline (B145761) ring is a focal point of the molecule's reactivity. Its nucleophilic character, conferred by the lone pair of electrons on the nitrogen atom, dictates its interactions with a wide array of electrophilic species. libretexts.orgmsu.edu

Nucleophilic Reactions with Electrophiles

The exocyclic amine functions as a potent nucleophile, readily attacking electron-deficient centers. libretexts.org This reactivity is fundamental to its role in synthesis. Common reactions include:

N-Alkylation: The amine group can react with alkyl halides. However, these reactions can be difficult to control, often leading to a mixture of mono- and poly-alkylated products, including secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. idc-online.com

Acylation: Reaction with electrophiles such as acid chlorides and anhydrides proceeds via a nucleophilic addition-elimination pathway to form stable amide derivatives. msu.edu This is a common and controllable reaction for primary amines.

Sulfonylation: Treatment with sulfonyl chlorides, like benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. idc-online.com Primary amines like 4-methylisoquinolin-3-amine form a sulfonamide that is soluble in aqueous alkali due to the acidic proton remaining on the nitrogen. idc-online.com

| Electrophile Type | Reagent Example | Product Type | Significance |

| Alkyl Halide | Ethyl Bromide | N-Alkylated Amines | Forms new C-N bonds, but can lead to over-alkylation. idc-online.com |

| Acid Chloride | Acetyl Chloride | Amide | A stable derivative, useful for protecting the amine group or introducing new functionality. msu.edu |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | Forms the basis of the Hinsberg test for amine characterization. idc-online.com |

Derivatization for Enhanced Reactivity or Specific Applications

Chemical modification, or derivatization, of the amine group is frequently employed to alter the molecule's properties for specific analytical or synthetic purposes. spectroscopyonline.com This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS), where volatility and thermal stability are crucial. mdpi.com

Common derivatization strategies include:

Acylation: Using fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA), can significantly improve the chromatographic behavior of the molecule by increasing its volatility and reducing peak tailing. nih.gov

Silylation: The replacement of the active amine hydrogens with a trimethylsilyl (B98337) (TMS) group is a widely used method to increase volatility and thermal stability for GC analysis. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents for this purpose. chemcoplus.co.jp

These derivatization reactions are essential for the analysis of polar molecules like amines, which are otherwise not suitable for direct GC-MS analysis due to their low volatility and tendency to decompose at high temperatures. mdpi.com

Reactivity of the Isoquinoline Ring System

The isoquinoline core, a fusion of benzene (B151609) and pyridine (B92270) rings, possesses its own distinct reactivity patterns, influenced by the activating methyl and amino substituents.

Electrophilic Aromatic Substitution Patterns

The isoquinoline ring system can undergo electrophilic aromatic substitution. In the parent isoquinoline, the pyridine ring is deactivated by the electronegative nitrogen atom, directing electrophilic attack to the benzene ring, primarily at positions 5 and 8. arsdcollege.ac.in For this compound, the powerful electron-donating amino group at C3 and the activating methyl group at C4 significantly influence the substitution pattern, directing incoming electrophiles to specific positions on the heterocyclic ring.

The general mechanism involves a two-step process:

Attack: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com This step disrupts the aromaticity and is typically the rate-determining step. minia.edu.egmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Nucleophilic Additions to the Ring System

While less common for electron-rich aromatic systems, nucleophilic additions to the isoquinoline ring can occur, especially under activating conditions. Quaternization of the isoquinoline nitrogen, for instance, makes the ring system more susceptible to nucleophilic attack, leading to the formation of 1,2-dihydroisoquinoline (B1215523) intermediates. sci-hub.se

A notable reaction that highlights the ring's susceptibility to intramolecular nucleophilic attack is the Pictet-Spengler reaction. This synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. arsdcollege.ac.inrsc.orgnih.gov This powerful C-C bond-forming reaction underscores the ability of the aromatic ring to act as an internal nucleophile.

Formation of Fused Heterocyclic Architectures

This compound serves as a key building block for the synthesis of more complex, polycyclic heterocyclic systems. The juxtaposition of the exocyclic amine and the ring nitrogen provides a reactive site for annulation reactions, leading to the formation of fused heterocycles with diverse biological and photophysical properties.

| Fused System | Synthetic Strategy | Key Reagents/Conditions | Reference |

| Imidazo[4,5-c]isoquinolines | Groebke-Blackburn-Bienaymé 3-component reaction followed by intramolecular cyclization. | Isocyanide, aldehyde, amine; followed by imidoylation. | rsc.orghelsinki.fi |

| Pyrazolo[3,4-c]isoquinolines | Pictet-Spengler-type condensation. | 5-Aminopyrazoles, aldehydes, strong acid (e.g., trifluoroacetic acid). | researchgate.net |

| Pyrazolo[3,4-g]isoquinolines | Cyclocondensation of a substituted dihydroisoquinoline. | Phenylhydrazine or thiosemicarbazide (B42300) in acetic acid. | nih.gov |

| Imidazo[2,1-a]isoquinolines | Domino Sonogashira coupling and intramolecular N-H addition. | Bromophenyl benzimidazole, copper acetylide, followed by hydrolysis. | nih.gov |

| Pyrrolo[2,3-c]isoquinolines | Aza-Diels-Alder cycloaddition. | Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate), CsF. | nih.gov |

These synthetic routes demonstrate the utility of this compound and its analogs in diversity-oriented synthesis, enabling access to complex scaffolds for applications in medicinal chemistry and materials science. helsinki.fi

Spin-Center Shift Phenomena in Amines

The spin-center shift (SCS) is a type of radical process characterized by a 1,2-radical translocation that occurs concurrently with a two-electron ionic movement, such as the elimination of a leaving group. nih.gov This phenomenon was first identified in key biochemical transformations and has since garnered significant interest for its application in synthetic chemistry. nih.govresearchgate.net The process is fundamental in the ribonucleotide reductase (RNR) catalyzed conversion of ribonucleotides to 2'-deoxyribonucleotides, a critical step in DNA biosynthesis and repair. nih.govacs.org Over the past two decades, extensive experimental, kinetic, and computational studies have led to the development of numerous useful radical transformations based on the SCS mechanism. nih.gov

In the context of amines, SCS provides a pathway for non-traditional bond formations and functionalizations. A notable example is the deaminative alkylation of α-tertiary primary amines. nih.govacs.org In a process detailed by Rovis and co-workers, an imine formed from the condensation of an α-tertiary primary amine undergoes a single-electron transfer (SET) to an excited photocatalyst. acs.org This generates a radical cation intermediate where the spin density is distributed between the nitrogen atom and the adjacent C1 carbon, as supported by Density Functional Theory (DFT) calculations. nih.govacs.org Subsequent deprotonation of the imidoyl C–H bond facilitates a shift of the spin center to the imidoyl carbon. nih.gov

Another significant application of SCS in amine-containing compounds is the C–H functionalization of heteroarenes using alcohols as alkylating agents, a strategy inspired by biosynthetic pathways. princeton.edunih.gov In a dual catalytic system described by MacMillan and co-workers, a photoredox cycle generates a thiyl radical, which abstracts a hydrogen atom from an alcohol to create an α-oxy radical. nih.gov This radical then adds to a protonated heteroarene, forming an α-amino radical after deprotonation. nih.gov This intermediate is perfectly positioned to undergo a spin-center shift, which proceeds via the elimination of water to generate a carbon-centered radical, leading to the final alkylated product. princeton.edunih.gov

While direct experimental studies on spin-center shift phenomena specifically involving this compound are not extensively documented in the reviewed literature, its structure—a heterocyclic amine—suggests it could participate in such radical transformations. The presence of the amine group at the C-3 position on the isoquinoline core makes it a candidate for reactions proceeding through α-amino radical intermediates, which are key precursors for spin-center shifts. Hypothetically, under photoredox conditions similar to those used for other heteroarenes, this compound could undergo C-H functionalization or coupling reactions where an SCS mechanism facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. The methyl group at the C-4 position would likely exert electronic and steric influences on the stability and reactivity of any radical intermediates formed.

Detailed Research Findings

To illustrate the distribution of electron spin in a relevant intermediate, DFT calculation results for a generalized imine radical cation, a key intermediate in the SCS of amines, are presented below. This data exemplifies how spin density is shared between the nitrogen and an adjacent carbon atom immediately preceding the spin-center shift.

| Atomic Center | Calculated Spin Density | Mechanistic Role |

| Nitrogen Atom | 0.33 | Initial site of radical cation formation following single-electron transfer. |

| C1 (α-Carbon) Atom | 0.49 | Shares significant spin density, priming the molecule for subsequent steps. |

| Imidoyl Carbon | Low | Becomes the new spin center following deprotonation and the 1,2-radical shift. |

This table is based on DFT calculation data for the radical cation Int-69 as reported in studies by Rovis and co-workers. nih.govacs.org

Advanced Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Methods for Characterization

Spectroscopy is indispensable for elucidating the molecular structure of 4-Methylisoquinolin-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight, while UV-Vis and fluorescence spectroscopy are particularly useful for studying its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra offer distinct signatures that verify the compound's unique substitution pattern.

In ¹H NMR, the protons on the molecule resonate at characteristic chemical shifts. The methyl group protons (-CH₃) typically appear as a sharp singlet, while the protons on the isoquinoline (B145761) ring system are observed in the aromatic region. The amine protons (-NH₂) can present as a broad singlet, and their signal may disappear upon D₂O exchange, a common technique to identify exchangeable protons. libretexts.org

In ¹³C NMR, the carbon atoms of the isoquinoline core and the methyl group can be distinguished. Carbons adjacent to the nitrogen atom are deshielded and thus appear at a lower field (higher ppm value) compared to other carbons in the aromatic system. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | ~2.4 - 2.6 | Sharp singlet, 3H integration |

| Aromatic Protons (Ar-H) | ¹H NMR | ~7.0 - 8.5 | Multiple signals (doublets, triplets, singlets) corresponding to protons on the fused rings |

| Amine Protons (-NH₂) | ¹H NMR | Variable, broad | Broad singlet, 2H integration, exchangeable with D₂O libretexts.org |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~15 - 25 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for its highly sensitive quantification, especially when coupled with liquid chromatography (LC-MS/MS). rsc.org The molecular formula of this compound is C₁₀H₁₀N₂, corresponding to a molecular weight of approximately 158.20 g/mol .

When analyzed by MS, typically using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the compound is detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 159.2.

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for quantification. nih.govnih.gov In this approach, the [M+H]⁺ parent ion is selected and fragmented to produce characteristic product ions. Monitoring specific parent-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) allows for precise quantification even in complex biological matrices, minimizing interferences. nih.govturkjps.org This method is valued for its ability to achieve low limits of detection (LOD) and quantification (LOQ). nih.gov

While this compound itself has a characteristic UV-Vis absorption profile, its derivatives have been a subject of photophysical studies. arkat-usa.orgresearchgate.net Research has shown that N-aryl derivatives of this compound, synthesized via Buchwald-Hartwig coupling, exhibit interesting absorption and fluorescence properties. arkat-usa.orgresearchgate.net

The attachment of a substituted phenyl group to the amine function can significantly alter the electronic structure and, consequently, the photophysical characteristics. arkat-usa.org

UV-Vis Absorption: The absorption spectra of these derivatives are typically recorded in the 250-400 nm range. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituent on the N-phenyl ring. For instance, nitro-substitution can cause a significant bathochromic (red) shift of the primary absorption band. researchgate.net

Fluorescence Spectroscopy: Many of the N-aryl derivatives are fluorescent. arkat-usa.org The fluorescence maximum (λmax(fl)) often shows a considerable Stokes shift (the difference between the absorption and emission maxima), indicating a change in molecular geometry upon excitation. arkat-usa.org However, the fluorescence quantum yield (Φf) and lifetime (τf) can be significantly affected by certain substituents; for example, N-(nitrophenyl) derivatives tend to be non-fluorescent or only weakly fluorescent, likely due to an enhanced charge transfer character in the excited state. arkat-usa.org

Table 2: Photophysical Properties of Selected N-Aryl Derivatives of Isoquinolin-3-amines Data adapted from studies on isoquinolin-3-amine (B165114) and its 4-substituted derivatives. arkat-usa.org

| Derivative Substituent (on N-phenyl ring) | Absorption λmax (nm) | Fluorescence λmax(fl) (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Unsubstituted Phenyl | ~362 | ~454 | ~0.33 | ~3.3 |

| p-COOC₂H₅ | ~351 | ~448 | ~0.26 | ~4.0 |

| m-COOC₂H₅ | ~361 | ~452 | ~0.29 | ~3.8 |

| p-Cl | ~364 | ~451 | ~0.30 | ~4.1 |

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from impurities, related compounds, or complex matrix components before its detection and quantification. researchgate.net High-performance liquid chromatography and gas chromatography are the two principal techniques employed.

HPLC and its advanced version, UHPLC, are the most common methods for the analysis of aromatic amines like this compound. researchgate.net These techniques offer robust, precise, and reproducible separations. researchgate.net

A typical setup involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. lcms.cz A gradient elution, commonly using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is employed to separate the analyte from other components. thermofisher.com To improve peak shape and resolution for basic compounds like amines, additives such as formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase. nih.govlcms.cz

Detection is frequently performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net For more sensitive and selective analysis, HPLC/UHPLC systems are coupled to mass spectrometers (LC-MS), as detailed in the previous section. rsc.orgnih.gov

Table 3: Typical HPLC/UHPLC Parameters for Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, < 5 µm) nih.govnih.gov | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate nih.govlcms.cz | Aqueous component of the mobile phase; additive improves peak shape and ionization |

| Mobile Phase B | Acetonitrile or Methanol researchgate.netthermofisher.com | Organic modifier to elute the analyte |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities |

| Flow Rate | 0.2 - 0.6 mL/min (UHPLC/HPLC) nih.gov | Optimized for column dimensions and particle size |

| Detection | UV Spectroscopy or Mass Spectrometry (MS) researchgate.net | Quantification and identification |

Gas chromatography (GC) can also be used for the analysis of this compound, although it can be more challenging than LC due to the polarity and lower volatility of amines. bre.com These characteristics can lead to issues like peak tailing and adsorption onto the column, which can compromise accuracy. bre.com

To overcome these challenges, specialized columns, such as those with a basic deactivation or polar phases like Poropak Q, are often used. bre.com A temperature program is necessary to ensure the compound is vaporized without thermal degradation. bre.combiotech-asia.org The analysis often involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. ccsknowledge.com

In some cases, derivatization of the amine group is performed prior to GC analysis. This process converts the polar amine into a less polar, more volatile derivative, improving its chromatographic behavior. researchgate.net Detection is commonly achieved with a Flame Ionization Detector (FID) or, for greater selectivity and identification, a Mass Spectrometer (GC-MS). biotech-asia.orgnih.gov

Pre-column and Post-column Derivatization Strategies for Amine Analysis

The analytical quantification and structural elucidation of this compound, a primary aromatic amine, often necessitate derivatization prior to chromatographic analysis. Derivatization serves multiple purposes: it can enhance the volatility of the analyte for gas chromatography (GC), improve its retention characteristics in reversed-phase high-performance liquid chromatography (HPLC), and, most importantly, introduce a moiety that enhances detector response. By converting the polar amine group into a less polar, more detectable derivative, methods such as HPLC with fluorescence or ultraviolet detection and GC with mass spectrometry (MS) can achieve significantly improved sensitivity and selectivity. These strategies can be applied either before the analytical column (pre-column) or after separation (post-column), with pre-column derivatization being more common for creating stable derivatives suitable for various analytical platforms. chrom-china.comnih.govpsu.edu

Fluorescent and Chromophoric Tagging Reagents

Tagging this compound with a fluorescent or chromophoric reagent is a primary strategy to enable highly sensitive detection by HPLC. psu.edu These reagents react with the primary amino group to form a stable derivative that exhibits strong absorbance or fluorescence, properties that the original molecule may lack or exhibit only weakly. The choice of reagent depends on the desired sensitivity, the analytical instrumentation available, and the nature of the sample matrix.

Commonly used fluorescent and chromophoric reagents for primary amines include dansyl chloride, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and various quinoline-based reagents.

Dansyl Chloride (DNS-Cl) : This reagent reacts with primary and secondary amines under alkaline conditions (pH 9-10) to produce highly fluorescent and stable sulfonamide adducts. targetmol.comresearchgate.net These derivatives are well-suited for reversed-phase HPLC with fluorescence detection (Excitation ~330-350 nm, Emission ~520-540 nm). targetmol.comthermofisher.com The derivatization of aromatic amines with dansyl chloride is a well-established technique, making it a viable option for this compound. researchgate.net The reaction typically involves mixing the sample with a DNS-Cl solution in a solvent like acetonitrile and a bicarbonate buffer, followed by incubation. targetmol.comoup.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) : NBD-F is a highly reactive fluorogenic reagent that labels both primary and secondary amines, typically under mild, slightly alkaline conditions (e.g., pH 8.0, 60°C). dojindo.comresearchgate.net It forms stable, orange-fluorescent derivatives detectable by HPLC (Excitation ~470 nm, Emission ~530 nm). dojindo.com While highly effective for aliphatic amines, it is crucial to note that NBD adducts of many aromatic amines are reported to be essentially non-fluorescent. thermofisher.com Therefore, the suitability of NBD-F for the fluorescent detection of this compound would require empirical verification, as the specific heterocyclic structure could influence the fluorescence quantum yield of the resulting derivative.

Other Reagents : A variety of other reagents are used for tagging primary amines. Ofloxacin acyl chloride has been explored as a chromophoric reagent for primary amines, creating derivatives suitable for analysis by capillary electrophoresis with UV detection. nih.gov Novel quinoline-based reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) and those based on aroyl-2-quinoline-carboxaldehyde, have been specifically designed for the highly sensitive detection of primary amines, including heterocyclic amines. nih.govgoogle.com Given the isoquinoline backbone of the target compound, these reagents may offer high specificity and sensitivity.

| Reagent Name | Abbreviation | Target Group(s) | Typical Detection Method | Notes |

|---|---|---|---|---|

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | HPLC-Fluorescence | Forms stable, highly fluorescent sulfonamide derivatives; reaction performed at alkaline pH. targetmol.comresearchgate.net |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary & Secondary Amines, Thiols | HPLC-Fluorescence | Highly reactive, but derivatives of aromatic amines may exhibit low to no fluorescence. dojindo.comthermofisher.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary Amines | HPLC-Fluorescence | Specifically designed for amine analysis, forming stable urea (B33335) derivatives. nih.gov |

| Ofloxacin acyl chloride | - | Primary Amines | CE-UV | Introduces a chromophore and an ionizable group for electrophoretic separation. nih.gov |

Silylation Agents (e.g., MTBSTFA)

For analysis by gas chromatography (GC), polar functional groups like the primary amine in this compound must be derivatized to increase volatility and thermal stability. Silylation is a robust and widely used technique that replaces the active hydrogen of the amine group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. nih.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a particularly effective silylating agent for this purpose. It reacts with primary amines to form TBDMS derivatives. These derivatives are significantly more stable against hydrolysis (reportedly 10,000 times more stable than TMS derivatives), which is a major advantage during sample preparation and analysis. interchim.frgcms.cz

The analysis of heterocyclic aromatic amines (HAAs) by GC-MS often relies on silylation with MTBSTFA. researchgate.netnih.gov The derivatization is typically carried out by heating the analyte with MTBSTFA and often a catalyst, such as 1% tert-butyldimethylchlorosilane (TBDMCS), in a suitable solvent. interchim.frnih.gov The use of a pressure-assisted reaction device can facilitate the derivatization of micro-volume samples at high temperatures (e.g., 90-150°C), ensuring quantitative derivatization and improving repeatability. nih.gov

The resulting TBDMS derivative of this compound would be more volatile and exhibit improved chromatographic peak shape. In mass spectrometry, TBDMS derivatives are advantageous as they often produce a prominent and easily identifiable [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, which is highly useful for selected-ion monitoring (SIM) quantification. nih.gov

| Reagent Name | Abbreviation | Derivative Group | Key Features for Amine Analysis |

|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms highly stable derivatives resistant to hydrolysis; excellent for GC-MS with characteristic [M-57]⁺ fragment. gcms.czresearchgate.netnih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A powerful and common silylating agent, but derivatives are more moisture-sensitive than TBDMS. interchim.friu.edu |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst in combination with other silylating agents like BSTFA or MTBSTFA to enhance reactivity, especially for hindered amines. gcms.cznih.gov |

Acylating Agents (e.g., Trifluoroacetic Anhydride (B1165640), PFPA)

Acylation is another key derivatization strategy for preparing amines for GC analysis. This process involves replacing the amine hydrogen with an acyl group. The use of perfluorinated acylating agents, such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA), is particularly common. interchim.frgcms.cz This approach not only increases volatility but also introduces multiple fluorine atoms into the molecule, which significantly enhances the response of an electron capture detector (ECD), allowing for trace-level quantification. gcms.czsigmaaldrich.com

Trifluoroacetic Anhydride (TFAA) : As the most reactive and volatile of the common perfluorinated anhydrides, TFAA readily reacts with primary amines to form stable trifluoroacetyl derivatives. gcms.cziu.edu The reaction improves chromatographic performance and thermal stability. Solid-phase analytical derivatization using TFAA has been successfully applied to the analysis of primary aromatic amines in aqueous samples by GC-MS. nih.govresearchgate.net

Pentafluoropropionic Anhydride (PFPA) : PFPA also reacts with primary and secondary amines to yield stable, volatile derivatives suitable for GC-MS or GC-ECD analysis. sigmaaldrich.com It has been effectively used in the analysis of heterocyclic amines in various matrices. longdom.orgscispace.com The derivatization reaction is typically performed in a non-aqueous solvent (e.g., ethyl acetate (B1210297), benzene) and may require heating (e.g., 50-65°C) to proceed to completion. sigmaaldrich.comnih.gov The use of a base or acid scavenger is often recommended to neutralize the acidic by-product and prevent damage to the GC column. sigmaaldrich.com

For this compound, derivatization with TFAA or PFPA would yield a more volatile and less polar amide. The resulting derivative would be amenable to GC separation and could be sensitively detected by MS, with fragmentation patterns influenced by the fluoroacyl group, or by ECD for highly sensitive quantification.

| Reagent Name | Abbreviation | Target Group(s) | Typical Detection Method | Notes |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Primary & Secondary Amines, Alcohols, Phenols | GC-MS, GC-ECD, GC-FID | Most reactive and volatile of the perfluoroanhydrides; forms stable trifluoroacetyl derivatives. gcms.cziu.edu |

| Pentafluoropropionic Anhydride | PFPA | Primary & Secondary Amines, Alcohols, Phenols | GC-MS, GC-ECD, GC-FID | Forms stable pentafluoropropionyl derivatives; widely used for drug and amine analysis. sigmaaldrich.comlongdom.org |

| Heptafluorobutyric Anhydride | HFBA | Primary & Secondary Amines, Alcohols, Phenols | GC-ECD, GC-MS | Provides derivatives that are highly sensitive to ECD detection. interchim.frgcms.cz |

Computational Chemistry and Theoretical Investigations of 4 Methylisoquinolin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental properties of 4-methylisoquinolin-3-amine.

Geometric optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to determine its most stable structure. irjweb.comnih.gov This process calculates bond lengths, bond angles, and dihedral angles that define the molecular geometry.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. iu.edu.sa While the isoquinoline (B145761) core of this compound is largely rigid, rotation of the methyl and amine groups can lead to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable arrangement and the energy barriers between them. iu.edu.sa

Illustrative Optimized Geometric Parameters:

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |

| C-N (ring) | 1.34 - 1.38 Å | |

| C-C (methyl) | 1.51 Å | |

| C-N (amine) | 1.39 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| C-N-C (ring) | 117 - 121° | |

| H-N-H (amine) | ~112° | |

| Dihedral Angle | C-C-C-N (ring) | ~0° (indicating planarity) |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

DFT is also used to explore the electronic properties of a molecule, which are crucial for understanding its reactivity. chemijournal.com Key parameters derived from these studies include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Gap: The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. chemijournal.comnih.gov A smaller gap suggests that the molecule is more reactive. irjweb.com

Fukui Indices: The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.net By analyzing the electron density changes, it pinpoints the most reactive sites within the this compound structure. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.net It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting sites for electrophilic and nucleophilic attack. nih.gov

Illustrative Electronic Parameters:

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in molecular recognition and crystal packing. NCI analysis is a computational technique used to visualize and characterize these weak interactions within a molecule or between molecules. It plots the reduced density gradient (RDG) against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, NCI analysis can elucidate how molecules interact with each other in a solid state or with biological targets.

Molecular Dynamics Simulations and Adsorption Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.pt An MD simulation provides detailed information on the conformational changes, stability, and interactions of a molecule in a dynamic environment, such as in a solvent or interacting with a surface. nih.gov

For this compound, MD simulations can be employed to:

Study its behavior in aqueous solutions, providing insights into its solvation and diffusion properties.

Investigate its adsorption onto surfaces, which is relevant for applications in materials science and catalysis. nih.gov Simulations can reveal the preferred orientation of the molecule on a surface and calculate the adsorption energy.

Analyze the stability of its complexes with biological macromolecules, such as proteins or DNA, which is a key aspect of drug design. nih.gov

The simulation tracks the trajectory of each atom based on a force field, which describes the potential energy of the system. Analysis of these trajectories can reveal important dynamic properties and intermolecular interactions that are not apparent from static DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. In the context of drug discovery, QSAR models are invaluable for predicting the activity of new, unsynthesized molecules. nih.gov

For isoquinoline derivatives, which are known to exhibit a wide range of biological activities, QSAR studies are implicitly important. japsonline.com If this compound were part of a library of compounds being tested as, for example, enzyme inhibitors, a QSAR model could be developed. japsonline.comnih.gov This involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of isoquinoline derivatives with known activities.

Model Building: Using statistical methods to build a mathematical equation that relates these descriptors to the observed activity.

Model Validation: Testing the predictive power of the model on a separate set of compounds.

The resulting QSAR model can then be used to predict the activity of novel derivatives, including modifications of this compound, thereby guiding the synthesis of more potent compounds and optimizing lead structures in drug development efforts. japsonline.com

Biological Activities and Pharmacological Relevance of Isoquinoline Derivatives

Antimicrobial and Antibacterial Potential

There is no available research in scientific literature that has investigated the antimicrobial or antibacterial potential of 4-Methylisoquinolin-3-amine.

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

Specific studies evaluating the activity of this compound against Gram-positive pathogens such as Staphylococcus aureus or Streptococcus pneumoniae have not been reported in the scientific literature. Consequently, no data regarding its efficacy or potential spectrum of action against these bacteria are available.

Anticancer and Cytotoxic Investigations

There are no published studies in the scientific literature that have investigated the anticancer or cytotoxic properties of this compound.

Inhibition of Cellular Processes (e.g., Topoisomerase I, MDR Reversal)

There is no information available in the scientific literature regarding the ability of this compound to inhibit cellular processes such as the activity of Topoisomerase I or to reverse multidrug resistance (MDR) in cancer cells.

Antiparasitic Investigations (e.g., Antimalarial Activity against Plasmodium falciparum)

There is a lack of research in the scientific literature on the antiparasitic, including antimalarial, activity of this compound against pathogens such as Plasmodium falciparum.

Target Identification and Enzyme Inhibition (e.g., Parasite Protein Kinase A, PfPKA)

As there are no studies on the antiparasitic activity of this compound, there is consequently no information on its potential molecular targets or its ability to inhibit parasite enzymes like Protein Kinase A (PfPKA).

Other Reported Biological Activities of Related Isoquinoline (B145761) Alkaloids

While the broader family of isoquinoline alkaloids has been shown to exhibit a wide range of other biological activities, there are no specific studies in the scientific literature that report any biological activities for this compound.

Anti-inflammatory Properties

Isoquinoline derivatives have emerged as potent anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response. Research has highlighted their ability to suppress the production of pro-inflammatory mediators and inhibit key signaling pathways involved in inflammation.

One study identified a novel isoquinoline derivative, CYY054c, which demonstrated significant anti-inflammatory effects in a model of endotoxemia. CYY054c was found to inhibit the expression of NF-κB in macrophages, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov This inhibition led to a reduction in the release of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators, was also diminished. nih.gov In animal models, CYY054c treatment alleviated the systemic inflammatory response by reducing plasma concentrations of these inflammatory markers. nih.gov

Another group of isoquinoline derivatives, isoquinoline-1-carboxamides, has also been investigated for their anti-inflammatory potential. A study focusing on eleven novel isoquinoline-1-carboxamides (HSR1101~1111) found that several of these compounds potently suppressed the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Specifically, compounds HSR1101, HSR1102, and HSR1103 were effective in reducing the levels of IL-6, TNF-α, and nitric oxide. nih.gov The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was particularly noteworthy as it also reversed the LPS-induced suppression of the anti-inflammatory cytokine IL-10. nih.gov Mechanistic studies revealed that HSR1101 attenuated the expression of iNOS and COX-2 and inhibited the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB. nih.gov Additionally, HSR1101 was found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB signaling. nih.gov

The anti-inflammatory activity of isoquinoline alkaloids has also been a subject of interest. Litcubanine A, a novel isoquinoline alkaloid, was shown to suppress the activation of inflammatory macrophages induced by LPS. frontiersin.org This compound inhibited the NF-κB pathway, leading to a decrease in the secretion of inflammatory factors including iNOS, TNF-α, and IL-1β. frontiersin.org Molecular docking studies suggested that Litcubanine A directly targets iNOS, further contributing to its anti-inflammatory effects. frontiersin.org

The diverse mechanisms through which isoquinoline derivatives exert their anti-inflammatory effects make them a promising class of compounds for the development of new therapies for inflammatory diseases. wisdomlib.orgsemanticscholar.org

Table 1: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| CYY054c | Endotoxemia in rats | Inhibited NF-κB expression; Reduced TNF-α, IL-1β, IL-6, iNOS, and COX-2. | nih.gov |

| HSR1101 | LPS-stimulated BV2 microglial cells | Suppressed IL-6, TNF-α, and NO; Increased IL-10; Inhibited NF-κB and MAPKs. | nih.gov |

| Litcubanine A | LPS-stimulated macrophages | Inhibited NF-κB pathway; Reduced iNOS, TNF-α, and IL-1β. | frontiersin.org |

Anti-HIV and Antiviral Activity

The isoquinoline scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). Several studies have demonstrated the potential of isoquinoline derivatives to inhibit viral replication and entry into host cells.

A series of isoquinoline-based derivatives have been synthesized and evaluated as antagonists of the CXCR4 receptor, a major co-receptor for HIV entry. mdpi.com These compounds were found to compete with the natural ligand CXCL12 for binding to CXCR4, with many exhibiting IC50 values in the low nanomolar range. mdpi.com The anti-HIV activity of these analogues was confirmed in cell-based assays, with several compounds showing excellent antiviral activity against both HIV-1 and HIV-2 at concentrations that were not toxic to the host cells. mdpi.com Notably, compound 24c from this series displayed consistently low nanomolar activity in various assays, highlighting its potential as a promising anti-HIV candidate. mdpi.com

The mechanism of action for these isoquinoline-based CXCR4 antagonists involves blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CXCR4 co-receptor, thereby preventing the fusion of the viral and cellular membranes, a critical step in the HIV life cycle. The development of orally bioavailable small molecules that target this interaction is a key strategy in the search for new anti-HIV drugs. mdpi.com

In addition to their anti-HIV activity, isoquinoline derivatives have also shown promise against other viruses. For instance, a study on isoquinolone derivatives identified a compound that exhibited activity against influenza A and B viruses by targeting the viral polymerase. nih.gov While the initial hit compound showed significant cytotoxicity, further chemical modifications led to the discovery of derivatives with improved safety profiles while maintaining antiviral efficacy. nih.gov

Furthermore, research into quinoline (B57606) derivatives, which share a structural similarity with isoquinolines, has identified compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.gov These compounds interact with an allosteric site on the HIV reverse transcriptase enzyme, inhibiting its function and thus viral replication. nih.gov

The broad-spectrum antiviral potential of isoquinoline and related heterocyclic compounds continues to be an active area of research, with ongoing efforts to develop novel and effective therapeutic agents against a range of viral pathogens. wisdomlib.orgmdpi.commdpi.comgoogle.comgoogle.com

Table 2: Anti-HIV Activity of Selected Isoquinoline-Based CXCR4 Antagonists

| Compound | CXCR4 Binding (IC50) | Anti-HIV-1 Activity (EC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|

| 19a | 2.4 nM | <100 nM | >100 µM | mdpi.com |

| 19b | 3.1 nM | <100 nM | >100 µM | mdpi.com |

| 19c | 1.8 nM | <100 nM | >100 µM | mdpi.com |

| 19e | 1.5 nM | <100 nM | >100 µM | mdpi.com |

| 20 | 1.1 nM | <100 nM | >100 µM | mdpi.com |

| 24a | 1.4 nM | <100 nM | >100 µM | mdpi.com |

| 24c | 1.3 nM | <100 nM | >100 µM | mdpi.com |

Neuroprotective and Anti-Neurodegenerative Effects

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant neuroprotective properties, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. doaj.orgnih.govresearchgate.netmdpi.com These compounds exert their effects through multiple mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of key signaling pathways involved in neuronal survival. nih.govresearchgate.net

One of the well-studied isoquinoline derivatives is 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine found in the human brain. nih.gov Research has shown that (R)-1MeTIQ exerts a neuroprotective effect against various dopaminergic neurotoxins in cultured mesencephalic neurons. nih.gov This protective action is stereoselective, with the (R)-enantiomer being significantly more effective than the (S)-enantiomer. nih.gov The neuroprotective effect of 1MeTIQ is thought to be mediated, at least in part, by its antioxidant properties, as it can protect neurons from oxidative stress induced by these toxins. nih.gov

Other isoquinoline alkaloids, such as nuciferine, berberine (B55584), and tetrandrine, have also been shown to possess neuroprotective activities. nih.gov These compounds can inhibit neuroinflammation by suppressing the activation of microglia and the production of pro-inflammatory cytokines. nih.gov For example, berberine can inhibit the production of TNF-α, COX-2, and iNOS, thereby reducing neuroinflammation and protecting the blood-brain barrier. nih.gov

Furthermore, isoquinoline alkaloids can protect neurons from oxidative damage by enhancing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. mdpi.combohrium.com They can also modulate intracellular calcium homeostasis and regulate autophagy, both of which are critical for neuronal health and survival. nih.govmdpi.com The ability of these compounds to target multiple pathological pathways makes them attractive candidates for the development of multi-target drugs for neurodegenerative diseases. nih.gov

The neuroprotective potential of isoquinoline derivatives is an active area of investigation, with ongoing research focused on elucidating their precise mechanisms of action and identifying new and more potent compounds. doaj.orgresearchgate.netmdpi.commdpi.com

Table 3: Neuroprotective Mechanisms of Selected Isoquinoline Alkaloids

| Compound | Proposed Mechanism of Action | Reference |

|---|---|---|

| (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Antioxidant activity, protection against dopaminergic neurotoxins. | nih.gov |

| Nuciferine | Inhibition of neuroinflammation, reduction of oxidative damage, regulation of autophagy. | nih.gov |

| Berberine | Inhibition of neuroinflammation (suppression of TNF-α, COX-2, iNOS), improvement of metabolic disorders. | nih.gov |

| Tetrandrine | Regulation of Ca2+ and K+ channels, maintenance of intracellular calcium homeostasis, regulation of autophagy. | nih.govmdpi.com |

Applications in Chemical Synthesis and Materials Science Research

4-Methylisoquinolin-3-amine as a Versatile Synthetic Building Block

Amines are a fundamental class of organic compounds that serve as indispensable building blocks in organic synthesis due to their reactivity and ability to participate in a wide range of chemical transformations. amerigoscientific.com The amine group in this compound, being a primary aromatic amine, is a key functional handle. It can act as a nucleophile in various reactions, allowing for the formation of amides, sulfonamides, imines, and other nitrogen-containing functionalities. This reactivity makes it a valuable intermediate in the synthesis of more complex molecular architectures.

The importance of amines as versatile chemical building blocks stems from their role as intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com The isoquinoline (B145761) core itself is a privileged scaffold in medicinal chemistry, and derivatives like this compound are sought-after starting materials for creating libraries of compounds for biological screening. The ability to readily modify the amine group allows chemists to systematically alter the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for optimizing biological activity.

Scaffold for Design of Novel Heterocyclic Compounds

The this compound framework is an excellent starting point for the design and synthesis of novel, more complex heterocyclic systems. The inherent structure of the isoquinoline ring system, combined with the reactive amine group, allows for its incorporation into larger, polycyclic structures. This strategy is frequently employed in medicinal chemistry to explore new chemical space and develop compounds with unique biological profiles. researchgate.net

For instance, the quinoline (B57606) moiety, a close structural relative of isoquinoline, is often used to construct fused heterocyclic systems. Research has shown the synthesis of quinoline-pyrido[2,3-d]pyrimidinones, which can be further elaborated into complex structures like thiazoles, pyrazoles, and 1,3-thiazepinones. mdpi.comresearchgate.net This highlights a common strategy where a core heterocycle is used as a foundation to build other rings, leading to compounds with diverse and potent biological activities, such as antimicrobial effects. mdpi.comresearchgate.net Similarly, this compound can be envisioned as a precursor for analogous fused heterocyclic systems, where the amine group serves as the key reaction site for cyclization reactions. The synthesis of such novel heterocycles is a cornerstone of modern drug design and materials science.

Contribution to Drug Discovery and Development Initiatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a reduced form of the isoquinoline scaffold, is present in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.net This underscores the importance of the isoquinoline framework in drug discovery. Derivatives of this scaffold have been investigated for various therapeutic targets.

A notable example is the development of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial regulators of apoptosis (programmed cell death). nih.gov These proteins are often overexpressed in cancer cells, allowing them to evade apoptosis. nih.gov Small molecules that inhibit these proteins can restore the natural cell death process, making them promising anticancer agents. nih.gov The development of these inhibitors involved modifying the isoquinoline core to optimize binding affinity and cellular activity. nih.gov

Furthermore, a novel compound comprising two isoquinoline-3-carboxylic acid moieties was synthesized and showed high therapeutic efficacy and low systemic toxicity in anti-tumor evaluations. nih.gov This demonstrates that using the isoquinoline scaffold as a core component is a viable strategy for designing new anti-tumor drug leads. nih.gov The presence of the amine group in this compound provides a direct attachment point for carboxylic acid groups or other pharmacophores, positioning it as a valuable starting material for creating similar or novel therapeutic agents.

| Isoquinoline-Based Compound Class | Therapeutic Target/Application | Key Research Finding |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | Anti-tumor (Bcl-2/Mcl-1 inhibitors) | Active compounds showed potent binding affinities to both Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cells. nih.gov |

| Isoquinoline-3-carboxylic acid conjugate | Anti-tumor | A novel compound with multiple isoquinoline moieties was well-tolerated and showed high therapeutic efficacy in vivo. nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) | Neuroprotection | This endogenous amine shows potential as a drug for combating substance abuse and neurodegenerative illnesses. researchgate.net |

Development of Fluorescent Probes and Sensors

The quinoline and isoquinoline ring systems are inherently fluorescent, a property that makes them attractive chromophores for the development of chemical sensors. These sensors are designed to detect and quantify specific ions or molecules through changes in their fluorescence properties, such as intensity or wavelength.

Researchers have successfully synthesized isoquinoline-derivatized ligands that act as fluorescent sensors for metal ions. For example, tris(2-pyridylmethyl)amine-based ligands incorporating an isoquinoline unit have been shown to exhibit a significant fluorescence increase in the presence of zinc ions (Zn²⁺). rsc.org This response is highly selective for Zn²⁺ over other biologically relevant metal ions like cadmium (Cd²⁺). rsc.org Such selectivity is crucial for applications in biological imaging and environmental monitoring.

Similarly, aminoquinoline-based probes have been developed for the sensitive detection of lead (Pb²⁺) and aluminum (Al³⁺) ions. nih.gov These sensors operate via a "turn-on" mechanism, where the fluorescence intensity is dramatically enhanced upon binding to the target ion. nih.gov The development of these probes relies on the strategic placement of chelating groups (ion-binding sites) onto the fluorescent scaffold. The amine group of this compound is an ideal site for attaching such chelating moieties, making it a promising candidate for the design of new and selective fluorescent sensors.

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Fluorescence Change |

| Isoquinoline-derivatized tris(2-pyridylmethyl)amine | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Significant fluorescence increase at 357 nm and 464 nm upon Zn²⁺ addition. rsc.org |

| Aminoquinoline-based probe (ANQ) | Pb²⁺ / Al³⁺ | Photoinduced Electron Transfer (PET) prevention | 10-fold fluorescence enhancement for Pb²⁺ and 5-fold for Al³⁺. nih.gov |

| Quinoline-tagged organic probes | Nitro-phenolic compounds & Zn²⁺ | Photo-induced Electron Transfer / Chelation | Selective sensing of Zn²⁺ via chelation-enhanced fluorescence. researchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of therapeutic agents based on the 4-methylisoquinolin-3-amine core is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, or generate significant chemical waste. Future research will prioritize the establishment of "green" chemistry principles in the synthesis of these compounds. rsc.org

Key objectives in this area include:

Redox-Neutral Protocols: Designing synthetic pathways that are redox-neutral can minimize the need for external oxidizing or reducing agents, which are often sources of waste. chemrxiv.org For instance, developing one- or two-step protocols from readily available starting materials could significantly improve efficiency. nih.govchemrxiv.org